molecular formula C11H13NS2 B15274234 N-[2-(Methylsulfanyl)ethyl]-1-benzothiophen-7-amine

N-[2-(Methylsulfanyl)ethyl]-1-benzothiophen-7-amine

Cat. No.: B15274234
M. Wt: 223.4 g/mol
InChI Key: GHIVOLOAXLVLCB-UHFFFAOYSA-N
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Description

N-[2-(Methylsulfanyl)ethyl]-1-benzothiophen-7-amine is a sulfur-containing heterocyclic compound characterized by a benzothiophene core substituted with an amine group at the 7-position, which is further functionalized with a 2-(methylsulfanyl)ethyl chain. The benzothiophene scaffold is a fused bicyclic system comprising a benzene ring and a thiophene ring, conferring aromatic stability and unique electronic properties.

Properties

Molecular Formula

C11H13NS2

Molecular Weight

223.4 g/mol

IUPAC Name

N-(2-methylsulfanylethyl)-1-benzothiophen-7-amine

InChI

InChI=1S/C11H13NS2/c1-13-8-6-12-10-4-2-3-9-5-7-14-11(9)10/h2-5,7,12H,6,8H2,1H3

InChI Key

GHIVOLOAXLVLCB-UHFFFAOYSA-N

Canonical SMILES

CSCCNC1=CC=CC2=C1SC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(Methylsulfanyl)ethyl]-1-benzothiophen-7-amine can be achieved through various synthetic routes. One common method involves the alkylation of benzothiophene derivatives with 2-(methylsulfanyl)ethylamine. This reaction typically requires the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to deprotonate the amine, facilitating the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions, higher yields, and reduced production costs. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the industrial synthesis process.

Chemical Reactions Analysis

Reactivity of the Primary Amine Group

The primary amine group participates in condensation, alkylation, and cross-coupling reactions:

Condensation with Carbonyl Compounds

The amine reacts with aldehydes/ketones to form imines (C=N bonds) through carbinolamine intermediates. This process is accelerated at oil-water interfaces via hydrogen-bonding interactions, as demonstrated in catalyst-free protocols . For example:

Amine+RCHORCH=N-(benzothiophene derivative)+H2O\text{Amine} + \text{RCHO} \rightarrow \text{RCH=N-(benzothiophene derivative)} + \text{H}_2\text{O}

N-Methylation via Boronic Acids

A transition-metal-free method using methylboronic acid and triethyl phosphate achieves selective mono-N-methylation in 20 minutes at room temperature :

Amine+CH3B(OH)2P(OEt)3N-CH3 derivative\text{Amine} + \text{CH}_3\text{B(OH)}_2 \xrightarrow{\text{P(OEt)}_3} \text{N-CH}_3 \text{ derivative}

Key conditions :

  • Toluene solvent

  • 1.5 equivalents boronic acid

  • 31–82% yields for aromatic amines

Alkylation via SN2 Reactions

The amine undergoes alkylation with alkyl halides, forming secondary or tertiary ammonium salts. Deprotonation with NaOH yields neutral amines . For example:

Amine+RXR-NH-(benzothiophene derivative)+HX\text{Amine} + \text{RX} \rightarrow \text{R-NH-(benzothiophene derivative)} + \text{HX}

Methylsulfanyl Group Transformations

The methylsulfanyl (-SMe) group is susceptible to oxidation and nucleophilic substitution:

Oxidation to Sulfoxide/Sulfone

Controlled oxidation with peroxides (e.g., H2_2O2_2) converts the thioether to sulfoxide or sulfone derivatives :

-SMe[O]-S(O)Me[O]-SO2Me\text{-SMe} \xrightarrow{[O]} \text{-S(O)Me} \xrightarrow{[O]} \text{-SO}_2\text{Me}

Applications :

  • Sulfoxides enhance solubility for pharmaceutical formulations .

  • Sulfones increase electrophilicity for further functionalization.

Nucleophilic Substitution

The ethylsulfanyl chain may undergo substitution if activated. For instance, replacing the methylsulfanyl group with nucleophiles (e.g., amines, thiols) under basic conditions:

-SMe+Nu-SNu+Me\text{-SMe} + \text{Nu}^- \rightarrow \text{-SNu} + \text{Me}^-

Benzothiophene Core Modifications

The benzothiophene scaffold undergoes electrophilic substitution and cross-coupling:

Electrophilic Aromatic Substitution

The electron-rich benzothiophene ring facilitates substitutions at positions 2-, 3-, or 5- with electrophiles (e.g., NO2+_2^+, Br+^+) :

Benzothiophene+ElectrophileSubstituted derivative\text{Benzothiophene} + \text{Electrophile} \rightarrow \text{Substituted derivative}

Transition-Metal-Catalyzed Cross-Coupling

Palladium or nickel catalysts enable Suzuki or Negishi couplings at halogenated positions of the benzothiophene ring :

Br-Benzothiophene+R-B(OH)2PdR-Benzothiophene\text{Br-Benzothiophene} + \text{R-B(OH)}_2 \xrightarrow{\text{Pd}} \text{R-Benzothiophene}

Scientific Research Applications

N-[2-(Methylsulfanyl)ethyl]-1-benzothiophen-7-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[2-(Methylsulfanyl)ethyl]-1-benzothiophen-7-amine involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The benzothiophene core can interact with hydrophobic pockets in proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural Analogues

A. Cangrelor (AR-C69931XX)
Cangrelor, a prominent structural analogue, shares the N-[2-(methylsulfanyl)ethyl] moiety but incorporates a 5'-adenylic acid backbone linked to a trifluoropropyl-sulfanyl group and a dichloromethylene diphosphonic anhydride (). Key distinctions include:

  • Core Structure : Cangrelor’s adenylic acid backbone contrasts with the benzothiophene core of the target compound, altering electronic properties and binding interactions.
  • Functional Groups : The trifluoropropyl and diphosphonic anhydride groups in Cangrelor enhance its antiplatelet activity by targeting the P2Y₁₂ receptor, a feature absent in the benzothiophene derivative .

B. Ethyl 2-[2-(Methylsulfanyl)-4-oxo-thiopyrano-thieno-pyrimidinyl]acetate This compound, synthesized via cyclocondensation reactions (), shares the methylsulfanyl-ethyl chain but features a fused thiopyrano-thieno-pyrimidine system. Differences include:

  • Heterocyclic System : The pyrimidine ring introduces basic nitrogen atoms, enabling hydrogen bonding, unlike the benzothiophene’s sulfur-dominated reactivity.
  • Synthetic Route: Prepared from tetrahydro-thiopyranone and ethyl 2-{[bis(methylsulfanyl)methylidene]amino}acetate, this compound highlights the versatility of methylsulfanyl groups in constructing complex heterocycles .

Key Observations :

  • Electronic Effects : The benzothiophene’s sulfur atom may confer lower electron density compared to pyrimidine or adenine systems, influencing redox behavior or binding affinity.
  • Synthetic Utility : Methylsulfanyl groups are recurrent in facilitating cyclocondensation (e.g., ) or stabilizing reactive intermediates, suggesting their broader utility in heterocyclic synthesis.
Physicochemical Properties

While explicit data for the target compound are lacking, inferences can be drawn from analogues:

  • Solubility : The methylsulfanyl-ethyl chain likely enhances lipid solubility compared to purely polar substituents (e.g., hydroxyl or carboxyl groups).
  • Metabolic Stability : The SCH₃ group may resist oxidative metabolism better than thiol (-SH) groups, as seen in cysteine derivatives.

Biological Activity

N-[2-(Methylsulfanyl)ethyl]-1-benzothiophen-7-amine is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a benzothiophene core, which is known for its diverse biological activities. The presence of the methylsulfanyl group enhances its lipophilicity, potentially improving membrane permeability and biological interactions.

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties against various pathogens. Studies indicate that compounds with similar structures exhibit moderate to good antibacterial and antifungal activities.

Pathogen Activity Reference
Staphylococcus aureusModerate
Escherichia coliModerate
Candida albicansGood

The minimum inhibitory concentration (MIC) values for related compounds suggest that modifications to the benzothiophene structure can enhance antimicrobial efficacy.

Anti-inflammatory Activity

Research on thiophene derivatives has shown promising anti-inflammatory effects. The mechanism often involves the inhibition of pro-inflammatory cytokines and pathways associated with inflammation.

  • Case Study : A study demonstrated that related benzothiophene derivatives significantly reduced inflammation in animal models by inhibiting TNF-alpha production and COX-2 expression, indicating potential therapeutic applications in inflammatory diseases .

Anticancer Activity

The anticancer potential of this compound is supported by various studies exploring its effects on cancer cell lines.

Cell Line IC50 (µM) Reference
A549 (Lung cancer)0.12
HeLa (Cervical cancer)0.024
MCF-7 (Breast cancer)0.036

The compound's mechanism of action may involve the induction of apoptosis and cell cycle arrest in cancer cells, making it a candidate for further development as an anticancer agent.

Mechanistic Studies

Docking studies have been employed to elucidate the binding interactions of this compound with various biological targets. These studies reveal that the compound exhibits strong binding affinity to several receptors involved in inflammation and cancer progression.

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